3-(4-Metoxi fenil)isoxazol

Descripción general

Descripción

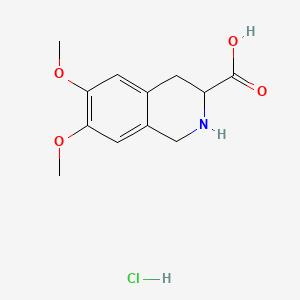

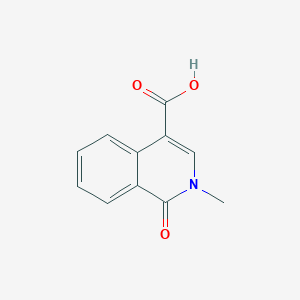

3-(4-Methoxyphenyl)isoxazole is a chemical compound with the formula C10H10N2O2 . It is commonly found in many commercially available drugs .

Synthesis Analysis

Isoxazole synthesis often involves metal-free synthetic routes due to the drawbacks of metal-catalyzed reactions such as high costs, low abundance, toxicity, significant waste generation, and difficulty in separating from reaction mixtures . A common method for isoxazole synthesis employs Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . Other synthetic methods include the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .Chemical Reactions Analysis

Isoxazole derivatives are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity . The labile N–O bond in the isoxazole ring allows for various transformations, making isoxazoles synthetically useful .Aplicaciones Científicas De Investigación

Bloques de construcción heterocíclicos

3-(4-Metoxi fenil)isoxazol se utiliza como un bloque de construcción heterocíclico en la síntesis química . Los compuestos heterocíclicos son de gran interés en el campo de la química medicinal debido a su amplia gama de actividades biológicas.

Síntesis fotoquímica

Este compuesto se ha utilizado en la síntesis fotoquímica de flujo continuo de 3-metil-4-arilmetilen isoxazol-5(4H)-onas . Este proceso implica el uso de luz para inducir la reacción, reduciendo los tiempos de reacción en comparación con las metodologías que utilizaron calentamiento o catálisis .

Actividad larvicida

Algunos derivados de this compound han mostrado actividad larvicida en formas inmaduras de Aedes aegypti . Esto podría utilizarse potencialmente en el desarrollo de nuevos insecticidas o pesticidas.

Inducción de apoptosis

Se ha descubierto que nuevos derivados de this compound inducen la apoptosis y detienen el ciclo celular en las fases G2 / M y S en células de melanoma metastásico humano (A375) y adenocarcinoma de pulmón humano (A549) . Esto sugiere posibles aplicaciones en la investigación y el tratamiento del cáncer.

Aceleración de reacciones en agua

Se ha observado que this compound acelera significativamente ciertas reacciones en agua, con cambios notables en la estereo y regioselectividad en comparación con los solventes orgánicos . Esto podría tener implicaciones para la química verde, que busca reducir el impacto ambiental de los procesos químicos.

Ciclización de N-hidroxicarbamatos propargílicos

This compound se ha utilizado en la ciclización de N-hidroxicarbamatos propargílicos y éteres de N-alcoxicarbonil amino . Este proceso ocurre a través de un intermedio de Pt-carbeno a isoxazoles regioisoméricos diferencialmente sustituidos .

Direcciones Futuras

Isoxazole and its derivatives continue to attract researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing efficient techniques for synthesizing a wide array of significant substructures for drug discovery .

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-7-13-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVBMOWWQXBIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90485741 | |

| Record name | 3-(4-Methoxyphenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61428-20-4 | |

| Record name | 3-(4-Methoxyphenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(4-Methoxyphenyl)isoxazole interact with copper to inhibit corrosion?

A1: Research suggests that 3-(4-Methoxyphenyl)isoxazole acts as an effective corrosion inhibitor for copper in 1 M sulfuric acid solutions. [] The compound achieves this by adsorbing onto the copper surface, forming a protective layer that hinders the interaction of corrosive ions with the metal. [] This adsorption process, as demonstrated by electrochemical impedance spectroscopy (EIS), increases the total resistance of the copper surface, indicating a decrease in the corrosion rate. []

Q2: What is the nature of 3-(4-Methoxyphenyl)isoxazole adsorption onto the copper surface?

A2: Experimental data, particularly the analysis of polarization curves and adherence to the Langmuir isotherm, suggests that the adsorption of 3-(4-Methoxyphenyl)isoxazole on copper occurs through a combination of physical and chemical interactions. [] This implies the involvement of both weak van der Waals forces and stronger chemical bonds in the formation of the protective layer on the copper surface.

Q3: How does temperature affect the performance of 3-(4-Methoxyphenyl)isoxazole as a corrosion inhibitor?

A3: While the provided research abstracts don't explicitly detail the impact of temperature on the inhibitor's performance, one study mentions investigating this aspect. [] Further research focusing on the temperature dependence of 3-(4-Methoxyphenyl)isoxazole's adsorption and inhibition properties would be valuable. Such studies could reveal optimal temperature ranges for its application and provide insights into the activation energies associated with the adsorption process.

Q4: Beyond experimental techniques, are there computational methods being used to study 3-(4-Methoxyphenyl)isoxazole?

A4: One of the research abstracts mentions employing quantum chemical calculations in conjunction with experimental techniques. [] These calculations are likely used to investigate the electronic structure of 3-(4-Methoxyphenyl)isoxazole, providing insights into its reactivity and interactions with the copper surface at a molecular level. This approach complements experimental findings and can contribute to a deeper understanding of the inhibitor's mechanism of action.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1357072.png)

![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)

![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)